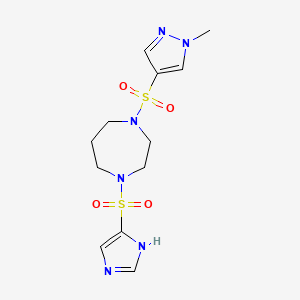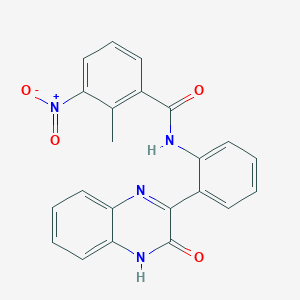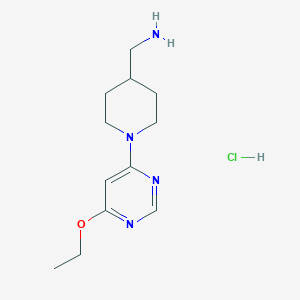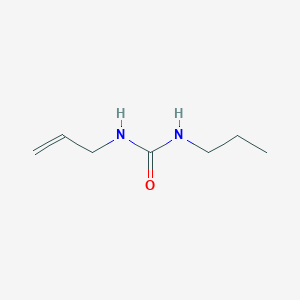
2-クロロ-4-(トリフルオロメチル)キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazoline derivatives have been synthesized through various methods. For instance, the first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)quinazoline is represented by the SMILES stringClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H .
科学的研究の応用
抗がん活性
2-クロロ-4-(トリフルオロメチル)キナゾリンを含むキナゾリン誘導体は、さまざまな腫瘍に対する抗がん剤として有望な特性を示しています . キナゾリン骨格とトリフルオロメチル基は、創薬において抗がん特性と関連付けられています .
抗菌活性
キナゾリンおよびキナゾリノン誘導体は、有意な抗菌活性を示すことが判明しています . 2-クロロ-4-(トリフルオロメチル)キナゾリンのように、キナゾリンの2位にトリフルオロメチルを導入すると、この活性を高めることができます .
抗炎症活性
キナゾリンは、抗炎症特性と関連付けられています . 2-クロロ-4-(トリフルオロメチル)キナゾリンを含むキナゾリン誘導体の構造的特徴は、炎症に関連するいくつかの生物学的活性を標的とする可能性があります .
鎮痛活性
キナゾリン化合物は、鎮痛(痛みを和らげる)特性について研究されています . これらの化合物の構造活性相関を調べ、疼痛管理のための新しい治療薬を開発することができます .
抗真菌活性
キナゾリンおよびキナゾリノン誘導体は、抗真菌特性を示しています . 2-クロロ-4-(トリフルオロメチル)キナゾリンのトリフルオロメチル基は、この抗真菌活性を高める可能性があります .
抗けいれん活性
キナゾリン誘導体は、抗けいれん活性と関連付けられています . 2-クロロ-4-(トリフルオロメチル)キナゾリンの特定の構造的特徴は、けいれん性疾患の治療に役立つ可能性があります .
抗パーキンソン病活性
キナゾリン誘導体は、パーキンソン病の治療に可能性を示しています . 2-クロロ-4-(トリフルオロメチル)キナゾリンの特定の構造的特徴は、この活性に貢献する可能性があります .
α-グルコシダーゼ阻害活性
一部のキナゾリン誘導体は、α-グルコシダーゼ阻害活性を示しており、糖尿病の治療に役立つ可能性があります . 2-クロロ-4-(トリフルオロメチル)キナゾリンの特定の構造的特徴は、この活性を高める可能性があります .
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The future perspectives of synthesis of quinazolines through such reactions are also discussed .
作用機序
Target of Action
Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .
Mode of Action
It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .
Result of Action
It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .
特性
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
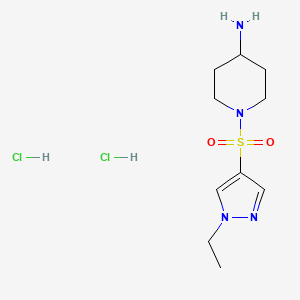
![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
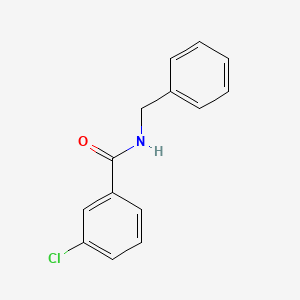
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
